(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

Enzyme kinetics GGT assay development Substrate specificity

Ensuring reproducibility in GGT activity assays demands a substrate with consistent kinetics. GPNA (CAS 7300-59-6) is the widely adopted chromogenic donor that enables standardized, colorimetric detection at 405-410 nm. - Purity ≥98% (HPLC) for reliable kinetic data - Well-characterized kinetics with multiple GGT isoforms support enzyme mechanism studies - Dual role as ASCT2 (SLC1A5) inhibitor allows investigation of glutamine transport interplay

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 7300-59-6
Cat. No. B555472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
CAS7300-59-6
Synonyms7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide)
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1
InChIKeyWMZTYIRRBCGARG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPNA: Technical Specifications & Procurement


(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid, commonly referred to as γ-Glutamyl-p-nitroanilide (GPNA) or L-Glutamic acid γ-(p-nitroanilide), is a synthetic glutamic acid derivative [1] with a molecular weight of 267.24 g/mol and a purity specification typically ≥98% by HPLC . It functions as a chromogenic donor substrate for γ-glutamyltransferase (GGT) and is also recognized as an inhibitor of the glutamine transporter ASCT2 [2].

Chromogenic donor substrate for γ-glutamyltransferase (GGT) spectrophotometric assays
Reported ASCT2 transporter interaction probe – requires target-specificity review
Supports enzyme kinetics and inhibitor screening workflows with defined substrate properties

Why GPNA Cannot Be Substituted


Substituting GPNA with other γ-glutamyl donors or glutamine uptake inhibitors can compromise experimental validity due to significant differences in enzyme kinetics, solubility, and biological specificity. For example, the natural substrate glutathione (GSH) exhibits a substantially lower Km for GGT isoforms, while the alternative clinical substrate L-γ-glutamyl-3-carboxy-p-nitroanilide was specifically developed to address GPNA's solubility limitations [1]. Furthermore, GPNA's dual role as both a GGT substrate and an ASCT2 inhibitor introduces complexity that is not replicated by other compounds, making direct substitution without rigorous re-validation highly problematic for reproducible research [2].

Natural substrates like glutathione exhibit higher GGT affinity; assay sensitivity may shift if replaced without re-optimization.
Carboxy-derivative offers improved solubility for high-throughput or automated analyzers, limiting direct GPNA interchangeability.
Dual substrate/inhibitor profile is not replicated by ASCT2-selective probes; mechanism-specific studies require independent validation.

GPNA Comparator Analysis


Km Affinity vs. Glutathione and ACC

The Michaelis constant (Km) of GPNA for γ-glutamyltransferase isoforms I and II is 1.7 mM and 2.1 mM, respectively [1]. This is markedly higher than the Km for glutathione (GSH), which is 0.11 mM and 0.09 mM for the same isoforms, and for 7-(γ-L-Glutamyl)-4-methylcoumarin (ACC), which shows Km values of 0.13 mM and 0.21 mM [1]. This demonstrates that GPNA has significantly lower affinity for these enzymes compared to natural or alternative synthetic substrates.

Km affinity vs. GSH and ACC
Head-to-head
GPNA Km 1.7 mM (isoform I) vs. GSH 0.11 mM, ACC 0.13 mM – 15.5-fold higher than GSH
Higher Km indicates detection limits for low-activity GGT samples; review assay saturation conditions.
Radiometric/spectrophotometric transpeptidase assays; isoform-dependent variation.
Enzyme kinetics GGT assay development Substrate specificity

Catalytic Efficiency vs. Glutamine

In a comparative analysis with Bacillus amyloliquefaciens GGT (BaGGT), glutamine is a better γ-glutamyl donor than GPNA, as indicated by higher transpeptidase activity [1]. Specifically, a recombinant GGT from Bacillus licheniformis (BLrGGT) exhibited a kcat of 105 s⁻¹ and a Km of 21 µM for GPNA, resulting in a catalytic efficiency (kcat/Km) of 5.0 x 10⁶ M⁻¹s⁻¹ [2]. While a direct kcat/Km comparison for glutamine is not provided in the same study, the qualitative superiority of glutamine as a donor is consistently reported [1].

Catalytic efficiency vs. glutamine
Reported
kcat/Km = 5.0 × 10⁶ M⁻¹s⁻¹ (BLrGGT); glutamine qualitatively reported as better γ-glutamyl donor
GPNA may exhibit lower donor efficiency in bacterial GGT systems; catalytic context requires cross-study review.
B. amyloliquefaciens and B. licheniformis GGT models; glutamine comparison directionally consistent.
Enzyme kinetics Bacterial GGT Catalytic efficiency

Solubility vs. Carboxy Derivative

GPNA (as the hydrochloride salt) has a limited aqueous solubility of 5 mg/mL in water, forming a clear, yellow solution . This solubility constraint has been documented in the development of a more soluble derivative, L-γ-glutamyl-3-carboxy-p-nitroanilide, which was specifically described as a more soluble alternative substrate for clinical diagnostic kits [1]. The introduction of a carboxyl group significantly improves solubility, addressing a key limitation of GPNA in high-throughput or automated clinical analyzers.

Solubility vs. carboxy derivative
Class-level
GPNA (HCl salt) aqueous solubility ~5 mg/mL; carboxy-derivative described as more soluble, quantitative difference not reported
Limited solubility may restrict working concentration range; co-solvent compatibility should be assessed per assay.
Qualitative improvement cited in patent literature; verify for high-substrate-demand applications.
Assay development Formulation Clinical chemistry

ASCT2 Inhibition Specificity

GPNA is widely used to inhibit the glutamine transporter ASCT2, but it exhibits poor specificity, also inhibiting other sodium-dependent and independent amino acid transporters [1]. A 2019 study demonstrated that the cytotoxic effects of GPNA in A549 lung cancer cells resulted from the GGT-mediated release of p-nitroaniline (PNA), not from the inhibition of glutamine uptake [1]. The study concluded that 'other strategies - such as a genetic suppression of ASCT2 or the identification of new specific inhibitors - should be preferred when inhibition of ASCT2 function is required' [1]. This contrasts with more recently developed ASCT2 inhibitors that show sub-micromolar affinities and improved selectivity [2].

ASCT2 inhibition specificity
Head-to-head
Cytotoxicity in A549 cells mediated by GGT-released PNA, not specific ASCT2 blockade; inhibits multiple amino acid transporters
GPNA is not a selective ASCT2 probe; mechanistic studies may require genetic suppression or newer selective inhibitors.
Scientific Reports 2019; sub-micromolar affinity inhibitors developed subsequently.
Cancer metabolism Glutamine transport Target validation

Purity Across Salt Forms

Commercial GPNA (CAS 7300-59-6) is routinely supplied with a purity specification of ≥98% by HPLC . The hydrochloride salt form (CAS 67953-08-6) is also available with similar purity (≥98% HPLC) . This high purity is essential for reproducible enzyme kinetics and inhibitor studies, as impurities could act as competitive inhibitors or alternative substrates. While the monohydrate form is also available, its purity is often specified as ≥95% .

Purity across salt forms
Data to verify
Free base/HCl salt ≥98% HPLC; monohydrate form often specified at ≥95%
Lot-specific purity differences may influence quantitative assay reproducibility; request COA for sensitive workflows.
Supplier-stated specifications; independent verification recommended.
Quality control Reagent standardization Procurement specifications

GPNA Validated Applications


Standard GGT Activity Assays

GPNA is the established chromogenic substrate for routine measurement of γ-glutamyltransferase (GGT) activity in vitro, using spectrophotometric detection of released p-nitroaniline at 405–410 nm [1]. Despite its lower affinity compared to natural substrates like glutathione [2], its widespread use provides a standardized benchmark for comparing results across different studies and laboratories.

GGT Kinetics and Inhibitor Screening

The well-characterized kinetics of GPNA with various GGT isoforms [1] make it a useful tool for studying enzyme mechanisms and screening potential inhibitors. However, researchers must account for its relatively high Km and be aware that kinetic parameters can vary significantly between enzyme sources [2], necessitating careful experimental design.

Glutamine Metabolism and Transporter Model

GPNA serves as a pharmacological tool to study the complex interplay between glutamine uptake and metabolism, but its use requires careful interpretation. The compound's dual activity as a GGT substrate and broad-spectrum amino acid transport inhibitor [1] means it cannot be used as a specific probe for ASCT2. Its application is best suited for systems where the goal is to disrupt multiple nodes of glutamine handling rather than achieve target-specific inhibition.

Application
Selection Property
Validation Focus
Standard GGT activity assays
Chromogenic substrate suitability
Spectrophotometric detection context; benchmarked substrate for cross-study comparison
GGT kinetics & inhibitor screening
Kinetic parameter consistency
Enzyme source-dependent Km review; assay design accounting for substrate affinity differences
Glutamine metabolism & transporter model
Broad transporter interaction profile
Mechanistic specificity verification; PNA-release artifact control in cytotoxicity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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